1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one
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Overview
Description
1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one is an organoiodine compound known for its utility in organic synthesis. It is a derivative of benziodoxole, a class of hypervalent iodine compounds, which are often used as oxidizing agents in various chemical reactions. This compound is particularly notable for its stability and reactivity, making it a valuable reagent in synthetic chemistry.
Preparation Methods
The synthesis of 1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one typically involves the reaction of 2-iodobenzoic acid with p-toluenesulfonic acid in the presence of an oxidizing agent such as Dess-Martin periodinane. The reaction conditions generally include:
Solvent: Dichloromethane or acetonitrile
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to overnight
The industrial production methods for this compound are similar but may involve larger scale reactions and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in the oxidation of alcohols to aldehydes or ketones.
Substitution: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Reduction: Though less common, it can be reduced under specific conditions to yield different products.
Common reagents and conditions used in these reactions include:
Oxidation: Dess-Martin periodinane, pyridinium chlorochromate
Substitution: Nucleophiles such as amines, thiols, or alcohols
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
The major products formed from these reactions depend on the specific reagents and conditions used but often include oxidized or substituted derivatives of the original compound .
Scientific Research Applications
1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one has several scientific research applications:
Chemistry: Used as an oxidizing agent in organic synthesis, particularly in the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development due to its ability to modify molecular structures.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which 1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one exerts its effects involves the transfer of the sulfonate group to a substrate, often facilitated by the hypervalent iodine center. This transfer can lead to the formation of new bonds and the oxidation of the substrate. The molecular targets and pathways involved depend on the specific reaction and substrate but generally include nucleophilic attack on the iodine center, followed by the displacement of the sulfonate group .
Comparison with Similar Compounds
1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one is unique among hypervalent iodine compounds due to its stability and reactivity. Similar compounds include:
- 1-[[(4-Methoxyphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one
- 1-[[(4-Chlorophenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one
- 1-[[(4-Nitrophenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one
These compounds share similar structures but differ in their substituents on the phenyl ring, which can affect their reactivity and applications. The presence of different substituents can lead to variations in the electronic properties and steric effects, making each compound suitable for specific reactions and applications .
Properties
IUPAC Name |
(3-oxo-1λ3,2-benziodoxol-1-yl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO5S/c1-10-6-8-11(9-7-10)21(17,18)20-15-13-5-3-2-4-12(13)14(16)19-15/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARYLZXFSPDNRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OI2C3=CC=CC=C3C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404623 |
Source
|
Record name | 1-[(4-Methylbenzene-1-sulfonyl)oxy]-1lambda~3~,2-benziodoxol-3(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159950-96-6 |
Source
|
Record name | 1-[(4-Methylbenzene-1-sulfonyl)oxy]-1lambda~3~,2-benziodoxol-3(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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